molecular formula C10H11N3O3 B14259015 4-Nitro-2-propyl-1H-benzimidazol-1-ol CAS No. 175024-99-4

4-Nitro-2-propyl-1H-benzimidazol-1-ol

Cat. No.: B14259015
CAS No.: 175024-99-4
M. Wt: 221.21 g/mol
InChI Key: UJPSPXCUUZMIBI-UHFFFAOYSA-N
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Description

4-Nitro-2-propyl-1H-benzimidazol-1-ol is a nitro-substituted benzimidazole derivative characterized by a benzimidazole core modified with a nitro group at the 4-position and a propyl chain at the 2-position. The compound exhibits planar aromaticity due to the fused benzene and imidazole rings, while the nitro and hydroxyl groups introduce polar and hydrogen-bonding capabilities. Its molecular formula is C₁₀H₁₁N₃O₃, with a molar mass of 221.21 g/mol. Structural studies of such compounds often employ X-ray crystallography, where software like SHELX is widely used for refinement and analysis .

Properties

CAS No.

175024-99-4

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

1-hydroxy-4-nitro-2-propylbenzimidazole

InChI

InChI=1S/C10H11N3O3/c1-2-4-9-11-10-7(12(9)14)5-3-6-8(10)13(15)16/h3,5-6,14H,2,4H2,1H3

InChI Key

UJPSPXCUUZMIBI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1O)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-propyl-1H-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by nitration and alkylation reactions. One common method includes:

    Condensation Reaction: o-Phenylenediamine reacts with propionaldehyde under acidic conditions to form 2-propylbenzimidazole.

    Nitration Reaction: The 2-propylbenzimidazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Alkylation Reaction: The nitrated product is further alkylated to introduce the hydroxyl group at the 1-position.

Industrial Production Methods

Industrial production of 4-Nitro-2-propyl-1H-benzimidazol-1-ol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-propyl-1H-benzimidazol-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Oxides: Formed by the oxidation of the compound.

    Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

4-Nitro-2-propyl-1H-benzimidazol-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Nitro-2-propyl-1H-benzimidazol-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives are a versatile class of compounds with applications in pharmaceuticals, materials science, and coordination chemistry. Below, 4-Nitro-2-propyl-1H-benzimidazol-1-ol is compared to structurally related analogs based on substituent effects, spectroscopic properties, and reactivity.

Structural and Substituent Comparisons

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
4-Nitro-2-propyl-1H-benzimidazol-1-ol 4-NO₂, 2-propyl, 1-OH 221.21 Nitro, hydroxyl, propyl
5-Nitro-1H-benzimidazole 5-NO₂ 163.13 Nitro
2-Methyl-1H-benzimidazole 2-CH₃ 132.16 Methyl
2-Hydroxybenzimidazole 2-OH 134.13 Hydroxyl
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 4-Nitro-2-propyl-1H-benzimidazol-1-ol reduces electron density in the aromatic system compared to 2-methyl or 2-hydroxy derivatives, altering its acidity and binding affinity in coordination complexes .

Spectroscopic Properties

Infrared (IR) and Raman spectroscopy are critical for characterizing benzimidazole derivatives. Key vibrational modes include:

  • Nitro Group : Asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) frequencies, consistent with nitro-substituted aromatic systems .
  • Hydroxyl Group: A broad O-H stretch (~3200 cm⁻¹) in IR spectra, distinguishing it from non-hydroxylated analogs like 5-nitrobenzimidazole.
  • Benzimidazole Core : Ring vibrations (~1600 cm⁻¹) and C-N stretches (~1250 cm⁻¹) are common across all analogs .

Research Findings and Limitations

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